![molecular formula C16H18N2O2 B13227612 4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane-3,5-dione](/img/structure/B13227612.png)
4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-4,8-diazatricyclo[5220,2,6]undecane-3,5-dione is a complex organic compound with a unique tricyclic structureThe compound’s molecular formula is C16H18N2O2, and it has a molecular weight of 270.33 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane-3,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tricyclic core: This step involves the cyclization of a suitable precursor to form the tricyclic structure.
Introduction of the benzyl group: The benzyl group is introduced through a substitution reaction.
Oxidation and reduction steps: These steps are used to introduce the carbonyl groups at positions 3 and 5 of the tricyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions
4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane-3,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
相似化合物的比较
Similar Compounds
4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane dihydrochloride: This compound is similar in structure but contains additional hydrochloride groups.
4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane-3,5-dione hydrochloride: This variant includes a hydrochloride group, which may alter its chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific tricyclic structure and the presence of both benzyl and carbonyl groups. This combination of features makes it a versatile compound for various chemical reactions and applications.
属性
分子式 |
C16H18N2O2 |
|---|---|
分子量 |
270.33 g/mol |
IUPAC 名称 |
4-benzyl-4,8-diazatricyclo[5.2.2.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C16H18N2O2/c19-15-13-11-6-7-12(17-8-11)14(13)16(20)18(15)9-10-4-2-1-3-5-10/h1-5,11-14,17H,6-9H2 |
InChI 键 |
FOEMSRZJCARMAV-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C3C(C1CN2)C(=O)N(C3=O)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13227533.png)
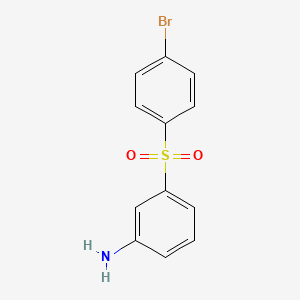

![2-[(4-Methylbenzenesulfonyl)methyl]pyrrolidine](/img/structure/B13227554.png)

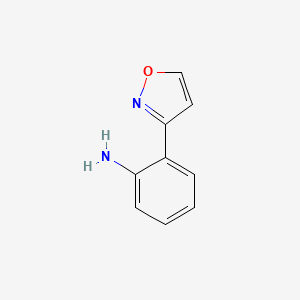
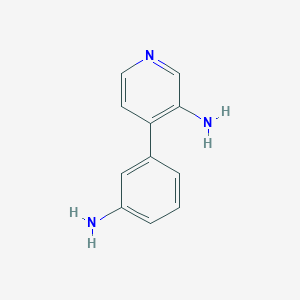
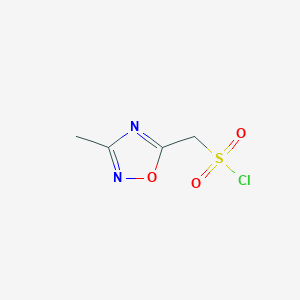

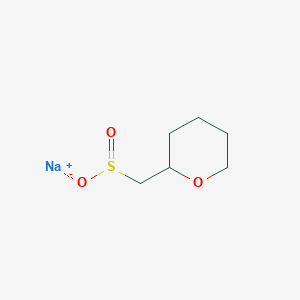
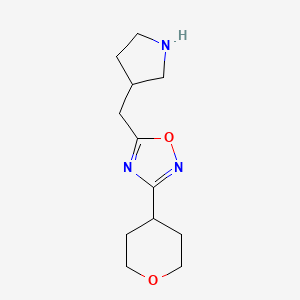
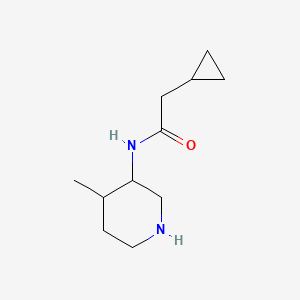
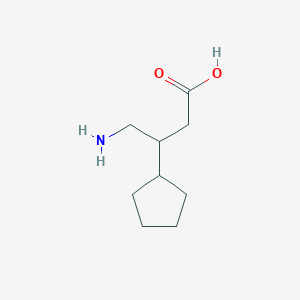
![N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine](/img/structure/B13227627.png)
